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Compound of Interest

Compound Name: 3,3-Piperidinediethanol

Cat. No.: B15364809 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the biological activity of the specific compound 3,3-
Piperidinediethanol did not yield any specific data. This guide, therefore, provides a broader

overview of the well-documented biological activities of the piperidine scaffold, a core structure

in numerous pharmaceuticals. The information presented is based on various derivatives of

piperidine and is intended to serve as a foundational resource for researchers interested in this

chemical class.

Introduction to the Piperidine Scaffold
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a

ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1]

[2] Its prevalence in drug discovery is due to its favorable physicochemical properties, including

its ability to serve as a versatile scaffold for introducing diverse substituents, which can

modulate pharmacological activity and pharmacokinetic profiles.[3][4] Piperidine derivatives are

integral to more than twenty classes of pharmaceuticals, demonstrating a wide spectrum of

biological activities including analgesic, antipsychotic, antimicrobial, antiviral, and anticancer

effects.[1][5]

Key Biological Activities of Piperidine Derivatives
The versatility of the piperidine scaffold has led to the development of drugs targeting a wide

range of biological systems. The following sections detail some of the most significant and well-
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researched activities.

Analgesic Activity
The piperidine moiety is a critical pharmacophore in many potent analgesics, most notably in

the opioid class of drugs.[6]

Mechanism of Action: Many piperidine-based analgesics, particularly the phenylpiperidine

series which includes fentanyl and meperidine, exert their effects by acting as agonists at

opioid receptors, primarily the µ-opioid receptor.[6][7] Agonism at these G-protein coupled

receptors, located in the central and peripheral nervous systems, leads to an inhibition of

ascending pain pathways, an increased pain threshold, and the production of sedative effects.

[7] The analgesic effect of some derivatives has been shown to be reversible by opioid

antagonists like naloxone, confirming their mechanism of action through opioid receptors.[6]

Quantitative Data:

Compound
Class/Derivative

Assay Result Reference

4-Amino Methyl

Piperidine (HN58)

Acetic acid-induced

writhing test (mice)

100% inhibition of

writhing
[6]

4-(4'-bromophenyl)-4-

piperidinol (PD1)
Ex vivo pain model

Highly significant

analgesic effect (p <

0.01)

[8]

Phenacyl derivative

(PD3)
Ex vivo pain model

Highly significant

analgesic effect (p <

0.01)

[8]

Phenacyl derivative

(PD5)
Ex vivo pain model

Highly significant

analgesic effect (p <

0.01)

[8]
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Writhing Test: This is a common in vivo model for assessing visceral pain. Mice are injected

intraperitoneally with an irritant like acetic acid, which induces characteristic stretching and

writhing movements. The number of writhes is counted over a period, and a reduction in this

number in drug-treated animals compared to a control group indicates analgesic activity.[6]

Tail-Flick Test: This test is used to evaluate spinal analgesia. A portion of a mouse's tail is

exposed to a heat source, and the latency to flick the tail away is measured. An increase in

this latency period suggests an analgesic effect.[6]

Molecular Docking: A computational method used to predict the binding mode and affinity of

a ligand (the piperidine derivative) to the active site of a target protein (e.g., the µ-opioid

receptor). This helps in understanding the structure-activity relationship and in designing

more potent compounds.[6][8]
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Caption: Opioid receptor signaling pathway for piperidine-based analgesics.
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Antipsychotic Activity
Piperidine and piperazine derivatives are foundational scaffolds for numerous typical and

atypical antipsychotic drugs used in the treatment of schizophrenia and other psychiatric

disorders.[9][10]

Mechanism of Action: The antipsychotic effects of these compounds are primarily mediated by

their interaction with dopamine and serotonin receptors in the brain.[9] Atypical antipsychotics

often exhibit antagonist activity at dopamine D2 receptors and serotonin 5-HT2A receptors.

This dual antagonism is believed to be responsible for their efficacy against the positive and

negative symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects

compared to older, typical antipsychotics.[11] Some newer derivatives are being designed as

multi-receptor agents, targeting a combination of dopamine and serotonin receptor subtypes to

optimize efficacy and minimize side effects like weight gain.[11]

Quantitative Data:

Compound Target Receptor
Binding Affinity (Ki,
nM)

Reference

17m (Coumarin

piperidine derivative)
Dopamine D2 High Affinity [11]

17m (Coumarin

piperidine derivative)
Dopamine D3 High Affinity [11]

17m (Coumarin

piperidine derivative)
Serotonin 5-HT1A High Affinity [11]

17m (Coumarin

piperidine derivative)
Serotonin 5-HT2A High Affinity [11]

17m (Coumarin

piperidine derivative)
Serotonin 5-HT2C Low Affinity [11]

17m (Coumarin

piperidine derivative)
Histamine H1 Low Affinity [11]
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Receptor Binding Assays: These in vitro assays measure the affinity of a compound for a

specific receptor target. Radioligand binding assays are commonly used, where the test

compound's ability to displace a known radioactive ligand from the receptor is quantified to

determine its binding affinity (Ki).[11]

Animal Models of Schizophrenia:

Apomorphine-induced climbing: Apomorphine is a dopamine agonist that induces a

characteristic climbing behavior in rodents. Antipsychotic drugs that block D2 receptors

can inhibit this behavior.[11]

MK-801-induced hyperactivity: MK-801 is an NMDA receptor antagonist that induces

hyperactivity in rodents, mimicking some symptoms of schizophrenia. This model is used

to assess the efficacy of potential antipsychotics.[11]
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Caption: Antipsychotic mechanism via D2 and 5-HT2A receptor antagonism.

Antimicrobial Activity
The piperidine scaffold has been incorporated into various compounds exhibiting a broad

spectrum of antimicrobial activity against both bacteria and fungi.[12]

Mechanism of Action: The mechanisms by which piperidine derivatives exert their antimicrobial

effects are diverse and depend on the overall structure of the molecule. They can disrupt cell

membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis. The

specific mechanism is often not fully elucidated in initial screening studies.
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Quantitative Data:

Compound(s)
Target
Organism

Assay
Result (MIC,
µg/mL)

Reference

Compound 6

(novel derivative)
Bacillus subtilis

MIC

Determination
0.75 mg/mL

Compound 6

(novel derivative)

E. coli, S.

aureus, et al.

MIC

Determination
1.5 mg/mL

Halogenobenzen

e derivatives (3,

5, 6, 7)

Various bacteria

& C. albicans

MIC

Determination
32 - 512 [13]

Oxazolidinone

derivative (12a)

Penicillin-

resistant S.

pneumoniae

MIC

Determination

2- to 3-fold more

potent than

linezolid

[14]

Experimental Protocols:

Agar Disc Diffusion Method: This is a qualitative or semi-quantitative method to screen for

antimicrobial activity. A filter paper disc impregnated with the test compound is placed on an

agar plate inoculated with a microorganism. The plate is incubated, and the formation of a

clear zone of inhibition around the disc indicates antimicrobial activity. The diameter of this

zone is proportional to the compound's potency.[15]

Minimum Inhibitory Concentration (MIC) Determination: This is a quantitative method to

determine the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism after overnight incubation. It is typically performed using broth

microdilution or agar dilution methods.[12][13]
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Caption: Workflow for antimicrobial screening of piperidine derivatives.

Conclusion
While specific biological data for 3,3-Piperidinediethanol remains elusive in the current

literature, the broader class of piperidine derivatives represents one of the most fruitful areas of

medicinal chemistry.[1][4] The piperidine scaffold is a privileged structure that has given rise to

a multitude of clinically significant drugs with diverse biological activities, including potent

analgesics, effective antipsychotics, and broad-spectrum antimicrobial agents. The continued

exploration of novel substitution patterns on the piperidine ring, guided by modern
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computational and experimental techniques, promises to yield new therapeutic agents to

address a wide range of unmet medical needs.[2][3] This guide serves as a testament to the

versatility of the piperidine core and as a foundational resource for researchers aiming to

harness its potential in future drug discovery endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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